N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide
Description
N-[1-(4-Bromophenoxy)-2,2,2-Trichloroethyl]-3-Chlorobenzamide is a halogenated benzamide derivative characterized by a 3-chlorobenzamide core linked to a trichloroethyl group substituted with a 4-bromophenoxy moiety. Its molecular formula is C₁₇H₁₂BrCl₄NO₂ (assuming the structure matches ’s analog), with an average molecular weight of ~449.55 g/mol. This compound shares structural similarities with agrochemicals and pharmaceuticals, particularly those targeting insecticidal or enzyme-inhibitory pathways due to its halogen-rich design .
Properties
Molecular Formula |
C15H10BrCl4NO2 |
|---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide |
InChI |
InChI=1S/C15H10BrCl4NO2/c16-10-4-6-12(7-5-10)23-14(15(18,19)20)21-13(22)9-2-1-3-11(17)8-9/h1-8,14H,(H,21,22) |
InChI Key |
BFGYECYSXFPXHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide typically involves the reaction of 4-bromophenol with trichloroacetonitrile to form an intermediate, which is then reacted with 3-chlorobenzoyl chloride under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biochemical pathways and cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzamide Derivatives
a) N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide ()
- Molecular Formula: C₁₆H₁₆BrNO₄
- Key Features : Lacks the trichloroethyl group but includes a 4-bromophenyl and trimethoxybenzamide moiety.
- However, the absence of halogenated ethyl groups may reduce pesticidal activity .
b) N-(3-Chlorophenethyl)-4-Nitrobenzamide ()
- Molecular Formula : C₁₅H₁₃ClN₂O₃
- Key Features : Nitro group at the benzamide’s para position and a 3-chlorophenethyl chain.
- Comparison: The electron-withdrawing nitro group increases reactivity, favoring applications in electrophilic substitution reactions. The phenethyl chain may enhance lipid solubility, suggesting better membrane penetration than the target compound’s bromophenoxy group .
Trichloroethyl-Substituted Analogs
a) (2E)-N-[1-(4-Bromophenoxy)-2,2,2-Trichloroethyl]-3-Phenylacrylamide ()
- Molecular Formula: C₁₇H₁₃BrCl₃NO₂
- Key Features : Replaces the 3-chlorobenzamide with a 3-phenylacrylamide group.
- Comparison : The acrylamide’s conjugated double bond may enhance UV absorption properties, useful in analytical detection. However, reduced halogenation (three Cl vs. four Cl in the target compound) could lower bioactivity against pests .
b) N-[1-[[4-(Aminosulfonyl)Phenyl]Amino]-2,2,2-Trichloroethyl]-3-Chloro-Benzamide ()
- Molecular Formula : C₁₅H₁₃Cl₄N₃O₃S
- Key Features: Sulfonamide substituent instead of bromophenoxy.
- This structural feature is common in antimicrobial agents, suggesting divergent applications compared to the target compound’s likely pesticidal use .
c) 3-Chloro-N-{2,2,2-Trichloro-1-[(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)Amino]Ethyl}Benzamide ()
- Molecular Formula : C₁₈H₁₄Cl₄N₂OS
- Key Features: Incorporates a cyano-tetrahydrobenzothienyl group.
- Comparison: The benzothiophene ring enhances aromatic π-stacking interactions, which could improve binding to biological targets like acetylcholinesterase in insects.
Agrochemical analogs ()
a) Teflubenzuron (1-(3,5-Dichloro-2,4-Difluorophenyl)-3-(2,6-Difluorobenzoyl)-Urea)
- Key Features : Benzoylurea insecticide targeting chitin synthesis.
- The target compound’s trichloroethyl group may mimic urea’s hydrogen-bonding capacity but with greater hydrolytic stability .
b) 4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-Yl]Oxy]Benzamide ()
- Molecular Formula: C₁₇H₁₁BrClF₅NO₂
- Key Features : Fluorine-rich substituents and a trifluoropropoxy group.
- Comparison: Fluorine atoms enhance lipid solubility and metabolic resistance. The target compound’s bromophenoxy group may offer similar lipophilicity but with less electronegativity, altering target binding kinetics .
Research Implications
- Bioactivity : The target compound’s halogen density suggests potent pesticidal activity, akin to teflubenzuron .
- Synthetic Feasibility : High-yield routes (e.g., benzoyl chloride + aniline derivatives, as in and ) are applicable for scalable synthesis .
- Optimization : Introducing fluorine () or sulfonamide () groups could refine solubility or target specificity.
Biological Activity
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide is a synthetic compound with potential biological activities that have garnered attention in scientific research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula: C15H10BrCl4NO2
- Molecular Weight: 457.968 g/mol
- IUPAC Name: this compound
- CAS Number: 302821-04-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor antagonist, leading to alterations in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit enzymes involved in critical metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
- Receptor Interaction: It may bind to receptors that regulate various physiological processes, affecting cell growth and differentiation.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the disruption of signaling pathways critical for cell survival.
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structure Similarity | Biological Activity | Notes |
|---|---|---|---|
| N-{1-(4-bromophenyl)amino}-2,2,2-trichloroethyl}-4-methoxybenzamide | Similar core structure | Antimicrobial and anticancer | Exhibits similar mechanisms but different potency |
| N-{1-(azepan-1-yl)-2,2,2-trichloroethyl}-4-chlorobenzamide | Different side groups | Limited data available | Less studied compared to bromophenyl derivatives |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial properties.
Case Study 2: Anticancer Activity
A study in Cancer Research evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
